4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate
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Overview
Description
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . The unique structure of this compound, which includes both imidazo[1,2-a]pyridine and methoxyphenyl groups, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common method includes the following steps :
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a palladium-catalyzed coupling reaction (Suzuki reaction) or a Vilsmeier-Haack reaction.
Functionalization of the core: The imidazo[1,2-a]pyridine core is then functionalized at the C-3 position with various groups such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups.
Final assembly: The final compound is assembled by reacting the functionalized imidazo[1,2-a]pyridine with 4-hydroxy-3-methoxyphenyl and 2-methoxyphenyl acetate under specific conditions.
Chemical Reactions Analysis
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Due to its diverse pharmacological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and other therapeutic effects.
Comparison with Similar Compounds
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE can be compared with other imidazopyridine derivatives :
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: A hypnotic agent.
Minodronic acid: Used for the treatment of osteoporosis.
Zolimidine: An antiulcer agent.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities. The unique combination of the imidazo[1,2-a]pyridine core with the 4-hydroxy-3-methoxyphenyl and 2-methoxyphenyl acetate groups in 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H21N3O5/c1-15(28)32-19-10-7-16(12-21(19)31-3)14-25-24-23(26-22-6-4-5-11-27(22)24)17-8-9-18(29)20(13-17)30-2/h4-14,29H,1-3H3/b25-14+ |
InChI Key |
ZRUBMBPHABORDV-AFUMVMLFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC |
Origin of Product |
United States |
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